2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)
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Overview
Description
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals due to their therapeutic potential .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a multitude of pharmacological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The chemical properties of imidazole derivatives suggest that they can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Conversion of nitrobenzoimidazole to aminobenzoimidazole.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of advanced materials and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is unique due to its dual benzimidazole structure, which enhances its binding affinity and specificity towards biological targets. This structural feature makes it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
2-[2-[4-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3/c37-27(31-21-13-9-19(10-14-21)29-33-23-5-1-2-6-24(23)34-29)17-39-18-28(38)32-22-15-11-20(12-16-22)30-35-25-7-3-4-8-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJWHBASKANZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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